Diethyl 3,4-furandicarboxylate

Descripción general

Descripción

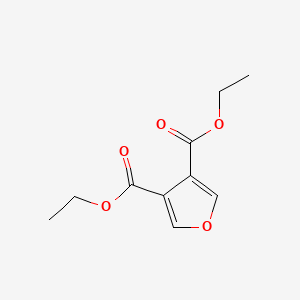

Diethyl 3,4-furandicarboxylate is an organic compound with the molecular formula C10H12O5. It is a diester derivative of 3,4-furandicarboxylic acid, where the carboxyl groups are esterified with ethanol. This compound is known for its clear, colorless liquid form and is used in various chemical applications due to its unique structure and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diethyl 3,4-furandicarboxylate can be synthesized through the esterification of 3,4-furandicarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve continuous processes and more efficient catalysts to enhance yield and purity. The reaction conditions are optimized to ensure maximum conversion of the acid to the ester while minimizing by-products .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the furan ring is susceptible to oxidative cleavage, leading to the formation of various carboxylic acids.

Reduction: The compound can be reduced to form dihydrofuran derivatives, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions

Major Products:

Oxidation: Carboxylic acids and their derivatives.

Reduction: Dihydrofuran derivatives.

Substitution: Brominated or nitrated furan derivatives

Aplicaciones Científicas De Investigación

Polymer Synthesis

Diethyl 3,4-furandicarboxylate serves as a key monomer in the synthesis of bio-based polyesters. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.

Case Study: Enzymatic Polymerization

A study investigated the enzymatic synthesis of copolyesters using this compound in combination with aliphatic diols. The use of Candida antarctica lipase B as a catalyst resulted in high degrees of polymerization, yielding semicrystalline materials with melting temperatures ranging from 53 to 124 °C . This demonstrates the compound's potential for creating sustainable materials with desirable properties.

Table 1: Properties of Copolyesters Synthesized with this compound

| Property | Value |

|---|---|

| Melting Temperature (°C) | 53 - 124 |

| Thermal Stability (Td50%) | Higher than conventional polyesters |

| Degree of Polymerization | High |

Biodegradable Plastics

This compound is explored as a non-toxic alternative to traditional petrochemical-based plastics. It can be used to produce biodegradable polyesters that align with environmental sustainability goals.

Case Study: Toxicological Assessment

Research has shown that furan dicarboxylic acid esters, including this compound, exhibit minimal endocrine activity compared to phthalates. This indicates that these compounds may serve as safer alternatives in consumer products .

Coatings and Adhesives

The compound is also being evaluated for use in coatings and adhesives due to its chemical stability and adhesion properties. Its incorporation can enhance the durability and performance of these materials.

Table 2: Performance Metrics of Coatings Containing this compound

| Metric | Value |

|---|---|

| Adhesion Strength | High |

| Chemical Resistance | Excellent |

| Flexibility | Moderate |

Pharmaceutical Applications

While primarily used in industrial applications, this compound's derivatives are being researched for potential pharmaceutical uses due to their biocompatibility and low toxicity profiles.

Case Study: Drug Delivery Systems

Recent studies indicate that polymers derived from furan dicarboxylic acids can be utilized in drug delivery systems, providing controlled release mechanisms for therapeutic agents . This application underscores the compound's versatility beyond traditional uses.

Mecanismo De Acción

The mechanism by which diethyl 3,4-furandicarboxylate exerts its effects depends on the specific application. In chemical reactions, its reactivity is primarily due to the electron-rich furan ring and the ester groups, which can participate in various nucleophilic and electrophilic reactions. The molecular targets and pathways involved vary widely depending on the specific derivative and its intended use .

Comparación Con Compuestos Similares

Dimethyl 3,4-furandicarboxylate: Similar in structure but with methyl ester groups instead of ethyl.

Diethyl 2,5-furandicarboxylate: Differing in the position of the ester groups on the furan ring.

3,4-Furandicarboxylic acid: The parent acid of diethyl 3,4-furandicarboxylate.

Uniqueness: this compound is unique due to its specific ester groups and the position of these groups on the furan ring, which influence its reactivity and the types of reactions it can undergo. This makes it particularly useful in applications where precise control over chemical reactivity is required .

Actividad Biológica

Diethyl 3,4-furandicarboxylate (DEFDCA) is an organic compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound is a diester derivative of 3,4-furandicarboxylic acid, characterized by the molecular formula . It appears as a clear, colorless liquid and is synthesized through the esterification of 3,4-furandicarboxylic acid with ethanol in the presence of an acid catalyst like sulfuric acid.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity . A study highlighted the compound's effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic processes.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for anticancer properties . Preliminary studies have shown that it can inhibit the proliferation of certain cancer cell lines. For instance, one study demonstrated that DEFDCA derivatives could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of DEFDCA against standard antibiotic-resistant strains. The results indicated that DEFDCA exhibited significant inhibition zones, comparable to conventional antibiotics, suggesting its potential application in treating resistant infections.

- Anticancer Activity : In vitro assays conducted on human breast cancer cell lines revealed that DEFDCA reduced cell viability significantly at concentrations above 50 µM. The study suggested that DEFDCA might activate apoptotic pathways, leading to increased cancer cell death .

The biological activity of this compound is largely attributed to its unique chemical structure. The electron-rich furan ring and ester groups allow for various nucleophilic and electrophilic reactions. These properties enable DEFDCA to interact with biological macromolecules such as proteins and nucleic acids, potentially disrupting their function and leading to antimicrobial or anticancer effects .

Comparative Analysis

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Yes | Yes |

| Dimethyl 3,4-furandicarboxylate | Moderate | Limited |

| 3,4-Furandicarboxylic acid | Limited | Moderate |

Propiedades

IUPAC Name |

diethyl furan-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-3-14-9(11)7-5-13-6-8(7)10(12)15-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZODFWNHYQARJLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC=C1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184680 | |

| Record name | 3,4-Furandicarboxylic acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30614-77-8 | |

| Record name | 3,4-Diethyl 3,4-furandicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30614-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Furandicarboxylic acid, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030614778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Furandicarboxylic acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl furan-3,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.